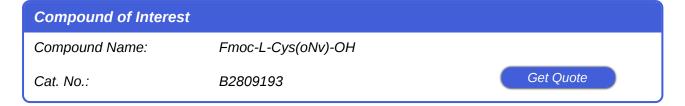


# Technical Guide: Fmoc-L-Cys(oNv)-OH (CAS No. 214633-71-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, applications, and suppliers of the chemical compound with CAS number 214633-71-3, scientifically known as N-α-(9-Fluorenylmethyloxycarbonyl)-S-(2-nitroveratryl)-L-cysteine, commonly abbreviated as **Fmoc-L-Cys(oNv)-OH**. This reagent is a critical tool in modern peptide chemistry, particularly for the synthesis of complex peptides containing multiple disulfide bonds.

## **Core Properties**

**Fmoc-L-Cys(oNv)-OH** is a derivative of the amino acid L-cysteine, featuring two key protecting groups: the base-labile Fmoc group on the  $\alpha$ -amino group and a photolabile o-nitroveratryl (oNv) group on the sulfur atom of the side chain. This orthogonal protection scheme allows for the selective deprotection of either group under specific conditions, which is instrumental in directing the formation of disulfide bonds in a controlled manner during solid-phase peptide synthesis (SPPS).[1]

#### **Quantitative Data**



Property	Value	Source(s)
CAS Number	214633-71-3	[1]
IUPAC Name	(2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3- [(4,5-dimethoxy-2-nitrophenyl)methylsulfanyl]propanoic acid	[2]
Synonyms	Fmoc-Cys(oNv)-OH, N-alpha- (9- Fluorenylmethyloxycarbonyl)- S-(2-nitroveratryl)-L-cysteine	[2][3]
Molecular Formula	C27H26N2O8S	[3][4]
Molecular Weight	538.57 g/mol	[3]
Appearance	White to off-white powder	
Purity	Typically ≥95%	[4]
Storage Temperature	2-8°C	[3]

Note: Experimental data for properties such as melting point, boiling point, and density for this specific compound are not readily available in the provided search results. For similar compounds like Fmoc-L-Cys(Phacm)-OH, a melting point of 157-159 °C has been reported.[5]

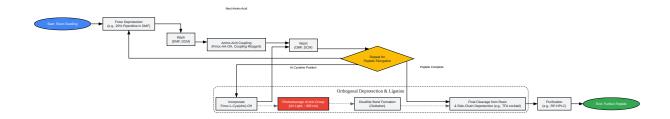
## **Experimental Protocols**

The primary application of **Fmoc-L-Cys(oNv)-OH** is in Fmoc-based solid-phase peptide synthesis (SPPS) to achieve regioselective disulfide bond formation.

#### General Workflow for SPPS using Fmoc-L-Cys(oNv)-OH

The following diagram illustrates the key steps in utilizing **Fmoc-L-Cys(oNv)-OH** within a standard SPPS protocol.





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Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating **Fmoc-L-Cys(oNv)-OH**.

### **Detailed Methodologies**

- 1. Standard Fmoc-SPPS Cycle:
- Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[6]
- Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 10-20 minutes.[6]



- Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and byproducts.[6]
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond. This step is repeated for each amino acid in the sequence.[6]
- 2. Incorporation of Fmoc-L-Cys(oNv)-OH:
- At the desired position in the peptide sequence, Fmoc-L-Cys(oNv)-OH is coupled using the standard coupling protocol described above.
- 3. Photocleavage of the o-Nitroveratryl (oNv) Group:
- Once the full peptide chain is synthesized, and while it is still attached to the resin, the oNv
  protecting group is selectively removed.
- The peptide-resin is suspended in a neutral buffer solution.
- The suspension is irradiated with UV light, typically at a wavelength of approximately 365 nm.[1] The irradiation time can vary depending on the specific peptide and experimental setup but is generally in the range of 30-60 minutes.
- This step generates a free thiol group on the cysteine side chain.
- 4. Regioselective Disulfide Bond Formation:
- Following the photocleavage of the oNv group on one cysteine residue, a second cysteine with a different orthogonal protecting group (e.g., Trityl) can be deprotected using a different chemical method (e.g., mild acid treatment).
- The two free thiol groups are then oxidized to form a specific disulfide bond. This can be achieved through various methods, including air oxidation or the use of specific oxidizing agents.
- 5. Final Cleavage and Purification:



- After the desired disulfide bonds are formed, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]
- The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

### **Biological Activity and Signaling Pathways**

Based on the available scientific literature, **Fmoc-L-Cys(oNv)-OH** serves as a synthetic building block in peptide chemistry. There is no evidence to suggest that this compound has any direct biological activity or is involved in cellular signaling pathways. Its utility lies in its unique chemical properties that facilitate the synthesis of biologically active peptides.[1]

### **Suppliers**

**Fmoc-L-Cys(oNv)-OH** is a commercially available research chemical. Some of the notable suppliers include:

- Iris Biotech GmbH: A prominent supplier that frequently appears in the literature related to this compound.
- Benchchem
- CymitQuimica
- BOC Sciences

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound. This product is intended for research use only and is not for human or veterinary use.[1]

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